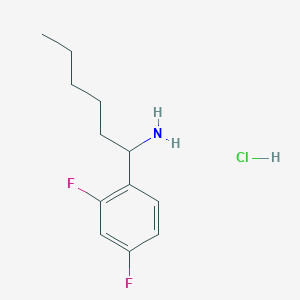
1-(2,4-Difluorophenyl)hexan-1-amine hydrochloride
Vue d'ensemble
Description
1-(2,4-Difluorophenyl)hexan-1-amine hydrochloride is a useful research compound. Its molecular formula is C12H18ClF2N and its molecular weight is 249.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(2,4-Difluorophenyl)hexan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by research findings and case studies.
Chemical Structure and Properties
The compound features a hexan-1-amine chain attached to a difluorinated phenyl group, specifically with fluorine atoms at the 2 and 4 positions on the phenyl ring. This substitution pattern significantly influences its lipophilicity and biological interactions.
Research indicates that this compound interacts with specific receptors or enzymes, modulating their activity. This mechanism is crucial for its potential therapeutic applications. The difluorophenyl moiety enhances binding affinity to biological targets, suggesting a role in pharmacological modulation.
Biological Effects
The compound has been investigated for various biological effects, including:
- Antimicrobial Activity : Studies have shown that similar compounds exhibit significant antimicrobial properties. For instance, structural analogs have demonstrated effectiveness against resistant strains of bacteria and fungi.
- Receptor Modulation : The compound may act as a ligand for specific receptors involved in neurotransmission and other physiological processes. Its interaction with the adenosine A2A receptor has been particularly noted in the context of neurodegenerative diseases.
Case Studies
- A study evaluating the interaction of this compound with human α7 nicotinic acetylcholine receptors (nAChRs) indicated that compounds with similar structures showed promising modulation capabilities. For example, modifications in the alkyl chain length resulted in varying potency levels at these receptors.
- Another investigation focused on the compound's potential as an antifungal agent, where it was compared to established drugs like Voriconazole. The results suggested that derivatives of this compound could inhibit fungal growth effectively.
Comparative Analysis
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(2,4-Difluorophenyl)hexan-1-amine | Fluorine at positions 2 and 4 | Potential receptor modulator |
| 1-(2,5-Difluorophenyl)hexan-1-amine | Fluorine at positions 2 and 5 | Antimicrobial activity |
| 1-(3-Fluorophenyl)hexan-1-amine | Single fluorine at position 3 | Less lipophilic |
Medicinal Chemistry
The compound is being explored for its potential therapeutic applications due to its ability to modulate biological pathways. Ongoing research aims to elucidate its role in treating conditions such as neurodegenerative diseases and infections caused by resistant pathogens.
Industrial Use
In addition to its medicinal applications, this compound serves as a building block in organic synthesis, facilitating the development of more complex molecules.
Propriétés
IUPAC Name |
1-(2,4-difluorophenyl)hexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2N.ClH/c1-2-3-4-5-12(15)10-7-6-9(13)8-11(10)14;/h6-8,12H,2-5,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKQSAMOTYFFAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C1=C(C=C(C=C1)F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















